2-(Aminomethyl)-2-methyl-N-(propan-2-yl)pyrrolidine-1-carboxamide
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Overview
Description
2-(Aminomethyl)-2-methyl-N-(propan-2-yl)pyrrolidine-1-carboxamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This structure is significant in medicinal chemistry due to its ability to interact with various biological targets. The compound’s unique structure allows it to explore pharmacophore space efficiently, contributing to its potential as a bioactive molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-2-methyl-N-(propan-2-yl)pyrrolidine-1-carboxamide typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method includes the cyclization of 2-cyanoacetamide derivatives with chloroacetonitrile in the presence of triethylamine under reflux conditions in 1,4-dioxane . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include solid-phase synthesis techniques and the use of automated synthesizers to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-2-methyl-N-(propan-2-yl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-(Aminomethyl)-2-methyl-N-(propan-2-yl)pyrrolidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-2-methyl-N-(propan-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .
Uniqueness
What sets 2-(Aminomethyl)-2-methyl-N-(propan-2-yl)pyrrolidine-1-carboxamide apart is its unique combination of functional groups, which allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities .
Properties
Molecular Formula |
C10H21N3O |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-(aminomethyl)-2-methyl-N-propan-2-ylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C10H21N3O/c1-8(2)12-9(14)13-6-4-5-10(13,3)7-11/h8H,4-7,11H2,1-3H3,(H,12,14) |
InChI Key |
ADTUYGFGPSLSJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N1CCCC1(C)CN |
Origin of Product |
United States |
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